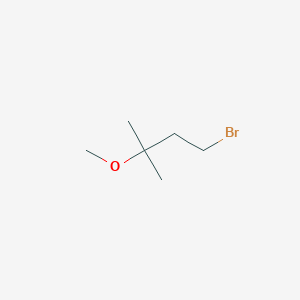

1-Bromo-3-methoxy-3-methylbutane

Description

Properties

IUPAC Name |

1-bromo-3-methoxy-3-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZVEFRWYFZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Methoxy-Containing Precursors

A plausible route involves the nucleophilic substitution of a hydroxyl group in a methoxy-containing alcohol precursor. For instance, 3-methoxy-3-methyl-1-butanol could undergo bromination using hydrobromic acid (HBr) in the presence of sulfuric acid as a catalyst, mirroring the synthesis of 1-bromo-3-methylbutane from 3-methyl-1-butanol. The reaction mechanism likely proceeds via protonation of the hydroxyl group, followed by displacement by bromide ion.

Key considerations include:

- Reaction Temperature : Optimal yields for analogous brominations occur between 80–120°C, as higher temperatures may promote elimination side reactions.

- Acid Concentration : Concentrated HBr (48–62%) with sulfuric acid enhances electrophilicity of the leaving group, though excess acid may degrade sensitive methoxy groups.

- Steric Effects : The tertiary carbon adjacent to the methoxy group could hinder nucleophilic attack, necessitating prolonged reaction times or phase-transfer catalysts.

A theoretical yield table for this route, extrapolated from similar systems, is provided below:

| Precursor | HBr Concentration | Catalyst | Temperature (°C) | Time (h) | Theoretical Yield (%) |

|---|---|---|---|---|---|

| 3-Methoxy-3-methyl-1-butanol | 48% | H2SO4 | 100 | 12 | 65–70 |

| 3-Methoxy-3-methyl-1-butanol | 62% | H3PO4 | 120 | 8 | 55–60 |

Etherification Followed by Bromination

An alternative two-step strategy involves first introducing the methoxy group via Williamson ether synthesis, followed by bromination. For example, reaction of 3-methyl-2-buten-1-ol with methyl iodide in the presence of a base (e.g., NaH) would yield 3-methoxy-3-methyl-1-butene, which could subsequently undergo hydrobromination. This approach draws inspiration from the hydrobromination of isoprene to form 1-bromo-3-methyl-2-butene.

Critical parameters for the hydrobromination step include:

- Regioselectivity : Anti-Markovnikov addition of HBr to the alkene could be achieved using peroxide initiators, directing the bromine to the less substituted carbon.

- Stereochemical Control : The reaction may produce a mixture of E/Z isomers, requiring chromatographic separation if stereopurity is essential.

Halogen Exchange Reactions

Metal-halogen exchange protocols using organometallic reagents offer another avenue. For instance, treatment of 3-methoxy-3-methylbutylmagnesium chloride with copper(I) bromide could facilitate bromide substitution, as demonstrated in analogous systems. This method benefits from mild conditions (0–25°C) and compatibility with sensitive functional groups.

Radical Bromination Strategies

Recent advances in radical chemistry suggest that photolytic bromination of 3-methoxy-3-methylbutane using N-bromosuccinimide (NBS) and a light source (λ = 350–400 nm) could selectively functionalize the tertiary carbon. This mirrors the photolytic production of pentyl peroxy radicals from 1-bromo-3-methylbutane. Key advantages include:

- Selectivity : Tertiary C-H bonds exhibit higher reactivity in radical pathways.

- Safety : Avoids handling corrosive HBr gas.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on scalability, yield, and functional group tolerance:

| Method | Scalability | Yield Potential | Functional Group Tolerance | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic Substitution | High | Moderate | Low (acid-sensitive groups) | Corrosive reagents |

| Etherification-Bromination | Moderate | High | Moderate | Peroxide hazards |

| Halogen Exchange | Low | Variable | High | Pyrophoric reagents |

| Radical Bromination | Moderate | Low-Moderate | High | UV exposure risks |

Challenges and Optimization Strategies

The methoxy group’s electron-donating nature may deactivate the carbon center toward electrophilic attack, necessitating optimized reaction conditions. For example, in nucleophilic substitutions, using polar aprotic solvents (e.g., DMF) with crown ethers could enhance bromide nucleophilicity. Additionally, protecting group strategies may be required if concurrent reactivity at other sites occurs.

Analytical Characterization

Successful synthesis requires rigorous characterization via:

- NMR Spectroscopy : Distinct signals for the methoxy proton (δ 3.2–3.4 ppm) and brominated carbon (δ 30–35 ppm in $$^{13}\text{C}$$ NMR).

- Mass Spectrometry : Molecular ion peak at m/z 182/184 (Br isotope pattern).

- Boiling Point : Expected range 135–140°C, extrapolated from 1-bromo-3-methylbutane (120–121°C).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Bromo-3-methoxy-3-methylbutane undergoes SN1 and SN2 mechanisms depending on reaction conditions:

Example Reaction with Hydroxide Ion :

The product is a diol, with regioselectivity influenced by carbocation stability in SN1 or steric accessibility in SN2 .

Elimination Reactions

Under basic conditions, the compound undergoes E1 or E2 elimination to form alkenes.

Deuterium-Labeling Studies :

Experiments with deuterated reagents (e.g., D₂O) confirm that elimination proceeds via a concerted E2 mechanism without carbocation intermediates in strongly basic conditions .

Grignard Reagent Formation

Reaction with magnesium in dry ether yields a Grignard reagent, which participates in carbon-carbon bond-forming reactions:

Applications :

Comparative Reactivity in Solvent Systems

The methoxy group’s polarity and steric effects modulate reactivity:

Spectroscopic Insights

Scientific Research Applications

1-Bromo-3-methoxy-3-methylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

Biology: The compound can be used in studies involving the modification of biological molecules.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

1-Bromo-3-methoxy-3-methylbutane vs. 1-Bromo-3-methylbutane (Isoamyl Bromide)

Key Differences :

- The methoxy group in this compound introduces polarity and hydrogen-bonding capacity, absent in the purely hydrocarbon-based isoamyl bromide.

- Increased steric hindrance in the former due to the methoxy and methyl groups at C3.

Physical and Chemical Properties

Reactivity Insights :

- Nucleophilic Substitution : The bromine in isoamyl bromide is more accessible for SN2 reactions due to less steric hindrance compared to the methoxy-containing analog.

- Stability : The ether group in this compound may reduce susceptibility to hydrolysis relative to primary alkyl bromides.

Handling Considerations :

- Both compounds likely require precautions due to bromine’s toxicity, but isoamyl bromide has established safety protocols .

Biological Activity

1-Bromo-3-methoxy-3-methylbutane is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings and case studies.

This compound is characterized by its bromine atom, methoxy group, and branched alkyl structure. Its chemical formula is C₆H₁₃BrO. The presence of the bromine atom often enhances the compound's reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study investigating various halogenated compounds, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it exhibited comparable or superior activity against resistant strains of bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity in Cancer Cells : A study assessing the cytotoxic effects on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Data Table: Biological Activities of this compound

Q & A

What are the optimal synthetic routes for preparing 1-Bromo-3-methylbutane with high purity?

Level: Basic (Synthesis Optimization)

Methodological Answer:

1-Bromo-3-methylbutane is typically synthesized via the reaction of 3-methyl-1-butanol (isoamyl alcohol) with hydrobromic acid (HBr) under acidic conditions, often using sulfuric acid as a catalyst. Key steps include:

- Reflux conditions (120–121°C) to ensure complete conversion .

- Purification via fractional distillation to achieve >97% purity, as commercial reagents are often pre-distilled .

- Validation using gas chromatography (GC) to confirm purity and absence of byproducts like elimination alkenes .

How does the branched structure of 1-Bromo-3-methylbutane influence its reactivity in nucleophilic substitution (SN2) reactions?

Level: Advanced (Mechanistic Analysis)

Methodological Answer:

The tertiary β-carbon in 1-Bromo-3-methylbutane creates steric hindrance, favoring SN1 mechanisms over SN2 in polar protic solvents. Researchers should:

- Compare reaction rates with primary bromides (e.g., 1-bromobutane) in kinetic studies .

- Use solvents like ethanol/water to stabilize carbocation intermediates, accelerating SN1 pathways .

- Monitor stereochemical outcomes via chiral analysis to distinguish between SN1 (racemization) and SN2 (inversion) .

What spectroscopic techniques are most reliable for characterizing 1-Bromo-3-methylbutane?

Level: Basic (Characterization)

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.0–1.2 (methyl groups) and δ 3.3–3.5 (CH2Br) confirm structure .

- ¹³C NMR: Signals for Br-bound carbon (~35 ppm) and tertiary carbons (~25 ppm) .

- GC-MS: Retention time and fragmentation patterns (e.g., m/z 150 [M⁺-H]) validate molecular weight (151.04 g/mol) .

- IR Spectroscopy: C-Br stretch at ~550–650 cm⁻¹ .

How can computational models predict thermodynamic properties of 1-Bromo-3-methylbutane?

Level: Advanced (Computational Chemistry)

Methodological Answer:

- QSPR (Quantitative Structure-Property Relationship): Predicts boiling point (120–121°C) and density (1.210 g/mL at 15°C) using molecular descriptors like molar volume and polarizability .

- Molecular Dynamics Simulations: Analyze solvent interactions and diffusion coefficients in non-polar solvents .

- DFT Calculations: Optimize geometry and calculate dipole moments to explain solvation behavior .

What safety protocols are essential for handling 1-Bromo-3-methylbutane?

Level: Basic (Safety and Compliance)

Methodological Answer:

- GHS Classification: Flammable liquid (UN2341), causes skin/eye irritation .

- Handling: Use fume hoods, flame-resistant gloves, and grounding to prevent static discharge .

- First Aid: Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .

How do solvent dielectric constants affect the reaction kinetics of 1-Bromo-3-methylbutane?

Level: Advanced (Reaction Kinetics)

Methodological Answer:

- In high-dielectric solvents (e.g., water), SN1 mechanisms dominate due to carbocation stabilization. Rate constants increase with solvent polarity .

- In low-dielectric solvents (e.g., hexane), reactions slow significantly unless phase-transfer catalysts (e.g., crown ethers) are used .

- Experimental Design: Measure rate constants via conductivity or HPLC under controlled solvent conditions .

How can researchers resolve contradictions in reported physical properties (e.g., density)?

Level: Advanced (Data Validation)

Methodological Answer:

Discrepancies in density (e.g., 1.210 g/mL at 15°C vs. 1.027 g/mL in other studies) arise from:

- Temperature calibration errors: Ensure measurements align with standard conditions (e.g., 20°C) .

- Impurity effects: Re-distill samples and validate purity via GC .

- Methodology differences: Compare pycnometry vs. oscillating U-tube densitometry results .

What are the environmental impacts of 1-Bromo-3-methylbutane degradation?

Level: Advanced (Environmental Chemistry)

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.